L-Tyrosyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-methionyl-L-isoleucine
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Overview
Description
L-Tyrosyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-methionyl-L-isoleucine is a peptide compound composed of six amino acids: tyrosine, isoleucine, lysine, methionine, and another isoleucine. This compound is part of a larger class of peptides that play significant roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-methionyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-methionyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
L-Tyrosyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-methionyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development and disease treatment.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-methionyl-L-isoleucine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
Uniqueness
L-Tyrosyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-methionyl-L-isoleucine is unique due to its specific sequence and the presence of methionine, which can undergo oxidation. This property can be exploited in various research and industrial applications.
Properties
CAS No. |
827017-33-4 |
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Molecular Formula |
C38H65N7O8S |
Molecular Weight |
780.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C38H65N7O8S/c1-8-22(4)30(43-33(47)27(40)21-25-14-16-26(46)17-15-25)36(50)41-28(13-11-12-19-39)34(48)44-31(23(5)9-2)37(51)42-29(18-20-54-7)35(49)45-32(38(52)53)24(6)10-3/h14-17,22-24,27-32,46H,8-13,18-21,39-40H2,1-7H3,(H,41,50)(H,42,51)(H,43,47)(H,44,48)(H,45,49)(H,52,53)/t22-,23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
UIHWAEQLXNKFTG-OMOGVECCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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